REACTION_SMILES
|
[CH3:1][c:2]1[c:3]([C:7]2=[CH:12][CH2:11][N:10]([C:13]([O:14][C:15]([CH3:16])([CH3:17])[CH3:18])=[O:19])[CH2:9][CH2:8]2)[s:4][cH:5][cH:6]1.[s:20]1[cH:21][cH:22][n:23][c:24]1[C:25]1=[CH:37][CH2:36][N:28]([C:29]([O:30][C:31]([CH3:32])([CH3:33])[CH3:34])=[O:35])[CH2:27][CH2:26]1>>[CH3:1][c:2]1[c:3]([C:7]2=[CH:12][CH2:11][NH:10][CH2:9][CH2:8]2)[s:4][cH:5][cH:6]1
|
Name
|
Cc1ccsc1C1=CCN(C(=O)OC(C)(C)C)CC1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccsc1C1=CCN(C(=O)OC(C)(C)C)CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CC=C(c2nccs2)CC1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccsc1C1=CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |